molecular formula C11H14N2O B112824 1-Benzylpiperazin-2-one CAS No. 59702-21-5

1-Benzylpiperazin-2-one

Cat. No. B112824
CAS RN: 59702-21-5
M. Wt: 190.24 g/mol
InChI Key: BNPCRHWMJSUKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a solid substance and its molecular weight is 190.24 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Benzylpiperazin-2-one”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with 1,2-ethylendiamines and 2-benzylamino ethanol .


Molecular Structure Analysis

The molecular structure of “1-Benzylpiperazin-2-one” can be represented by the SMILES string O=C1CNCCN1Cc2ccccc2 . The InChI representation is 1S/C11H14N2O/c14-11-8-12-6-7-13 (11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Benzylpiperazin-2-one has been utilized in various chemical synthesis and reaction studies. For instance, it has been used in the synthesis of novel 1-benzylpiperazin-2-one nitrones, which undergo [3+2] cycloadditions with alkynes and alkenes, forming Δ4-isoxazolines and isoxazolidines. These compounds can be further reduced to 3-substituted piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).

Development of Receptor Ligands

The compound has been central to the development of new benzylpiperazine derivatives as σ1 receptor ligands. These ligands show promise in producing antinociception and anti-allodynic effects, which could be significant for chronic pain treatment. Notably, certain derivatives have shown high σ1 receptor affinity and significant selectivity, indicating potential therapeutic applications without inducing sedation or impairing locomotor responses (Romeo et al., 2021).

Inhibitors for Human Carbonic Anhydrase

Research involving 2-benzylpiperazines has shown these compounds as potent inhibitors of certain human carbonic anhydrase isoforms. This makes them candidates for novel intraocular pressure lowering agents, potentially useful in treating conditions like glaucoma. The binding mode of these compounds has been studied extensively, incorporating enantioselectivity and regioisomerism, which contributes to their pharmacological profile (Chiaramonte et al., 2018).

Antimicrobial Activity

1-Benzylpiperazine has been incorporated into novel compounds for antimicrobial applications. For example, novel derivatives have shown significant antibacterial and antifungal activity. These compounds have been further analyzed using molecular modeling techniques, establishing a correlation between their structure and inhibitory potency, which provides insight into potential therapeutic uses (Mandala et al., 2013).

Endocannabinoid Hydrolases Inhibition

Compounds derived from 1-benzylpiperazine have been tested as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies are significant in exploring new treatments for conditions influenced by the endocannabinoid system. The structure-activity relationships of these compounds provide valuable insights into their potential therapeutic applications (Morera et al., 2012).

Safety And Hazards

The safety data sheet for “1-Benzylpiperazin-2-one” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “1-Benzylpiperazin-2-one” are not mentioned in the available literature, research into piperazine derivatives continues to be an active field due to their wide range of biological and pharmaceutical activity . This includes further exploration of their synthesis, properties, and potential applications.

properties

IUPAC Name

1-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPCRHWMJSUKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363848
Record name 1-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperazin-2-one

CAS RN

59702-21-5
Record name 1-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzyl 4-benzyl-3-oxopiperazine-1-carboxylate (4.7 g, 14.5 mmol) and 10% Pd/C (0.47 g) in ethanol (150 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1-benzylpiperazin-2-one.
Name
benzyl 4-benzyl-3-oxopiperazine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 35 mL of TFA in dichloromethane was added 4-benzyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (10.39 g, 35.8 mmol) in portions. After 18 hours the solution was concentrated via rotary evaporator and H20 was added. The pH was adjusted to 12 with 4M NaOH. The mixture was extracted with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-benzyl-piperazin-2-one (6.29 g, 92%) as an oil.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperazin-2-one
Reactant of Route 2
1-Benzylpiperazin-2-one
Reactant of Route 3
Reactant of Route 3
1-Benzylpiperazin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperazin-2-one
Reactant of Route 5
Reactant of Route 5
1-Benzylpiperazin-2-one
Reactant of Route 6
1-Benzylpiperazin-2-one

Citations

For This Compound
11
Citations
RC Bernotas, G Adams - Tetrahedron letters, 1996 - Elsevier
A novel 1-benzylpiperazin-2-one nitrone has been synthesized. It readily undergoes [3+2] cycloadditions with alkynes and alkenes to give Δ 4 -isoxazolines and isoxazolidines, …
Number of citations: 30 www.sciencedirect.com
V Mishra, TS Chundawat - Current Organic Synthesis, 2018 - ingentaconnect.com
… Carter and co-workers synthesized a molecule 37 of interest, for the treatment of depression via Pd-catalyzed CN coupling of 1-benzylpiperazin-2-one 35 with N-protected bromo indole …
Number of citations: 5 www.ingentaconnect.com
M Falkenstein, D Reiner-Link, A Zivkovic… - Bioorganic & medicinal …, 2021 - Elsevier
Alzheimeŕs disease (AD) is the most prominent neurodegenerative disorder with high medical need. Protein-protein-interactions (PPI) interactions have a critical role in AD where β-…
Number of citations: 6 www.sciencedirect.com
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
… (31) 4-(4-Benzyl-3-oxopiperazin-1-yl)-2-(trifluoromethyl)benzonitrile was prepared from 1-benzylpiperazin-2-one in a manner similar to that described for compound 7 as a colorless …
Number of citations: 26 www.jstage.jst.go.jp
MS Chambers, LJ Street, S Goodacre… - Journal of medicinal …, 1999 - ACS Publications
Clinically effective antimigraine drugs such as Sumatriptan have similar affinity at h5-HT 1D and h5-HT 1B receptors. In the search for a h5-HT 1D -selective agonist as an antimigraine …
Number of citations: 35 pubs.acs.org
D Burdinski, J Lub, JA Pikkemaat, DM Jalón… - Dalton …, 2008 - pubs.rsc.org
… 10 and ethyl bromoacetate was, however, not met with success, in part due to a quick lactamization of the product forming 1-benzylpiperazin-2-one. This side reaction is similar to the …
Number of citations: 18 pubs.rsc.org
JH Park, GE Lee, SD Lee, H Ko, YC Kim - European Journal of Medicinal …, 2015 - Elsevier
As an optimization strategy, the flexible structure of KN-62, a known P2X 7 receptor antagonist, was converted into conformationally constrained derivatives using pyrimidine-2,4-dione …
Number of citations: 9 www.sciencedirect.com
D Burdinski, JA Pikkemaat, J Lub… - Inorganic …, 2009 - ACS Publications
… to cyclization, which is known to yield 1-benzylpiperazin-2-one ring derivatives in the case of … of the extensive formation of 1-benzylpiperazin-2-one ring derivatives yielding only impure …
Number of citations: 27 pubs.acs.org
DS Carter, HY Cai, EK Lee, PS Iyer, MC Lucas… - Bioorganic & medicinal …, 2010 - Elsevier
… This indazole was coupled with 1-benzylpiperazin-2-one under Buchwald–Hartwig conditions. Enolate formation was carried out with sec-butyllithium in THF at −78 C. Alkylation with a …
Number of citations: 39 www.sciencedirect.com
F Yu, J Chen - Zeitschrift für Kristallographie-New Crystal Structures, 2011 - degruyter.com
… Synthesis of a 1-Benzylpiperazin-2-one Nitrone and Its Reaction with Alkynes and Alkenes. Tetrahedron Lett. 37 (1996) 7339-7342. …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.